molecular formula C10H11NO5 B2545146 Methyl 2-(3-methoxy-2-nitrophenyl)acetate CAS No. 934705-79-0

Methyl 2-(3-methoxy-2-nitrophenyl)acetate

Cat. No.: B2545146
CAS No.: 934705-79-0
M. Wt: 225.2
InChI Key: ANKUBXLKAKXKLI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-2-nitrophenyl)acetate (CAS 934705-79-0) is a high-purity chemical building block with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . This compound serves as a versatile advanced intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Its significant research value lies in its application as a precursor in the base-mediated synthesis of N-hydroxyindoles and N-alkoxyindoles , which are privileged scaffolds found in a diverse array of biologically active natural products and potential therapeutic agents. Examples of such compounds include the cytotoxic stephacidin B and inhibitors of human lactate dehydrogenase isoform A (LDH-A) . Researchers utilize this methyl ester in cyclization reactions, where sequential treatment with a hindered base, such as potassium tert-butoxide, facilitates a transformation into the N-alkoxyindole core structure. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 2-(3-methoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-8-5-3-4-7(6-9(12)16-2)10(8)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKUBXLKAKXKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Methodological Innovations for Methyl 2 3 Methoxy 2 Nitrophenyl Acetate

Precursor Selection and Strategic Design in Synthetic Pathways

The design of a successful synthetic pathway for Methyl 2-(3-methoxy-2-nitrophenyl)acetate hinges on the judicious selection of starting materials. A common strategy involves the construction of the substituted benzene (B151609) ring followed by the introduction of the acetate (B1210297) side chain.

One plausible route begins with the nitration of a commercially available methoxy-substituted aromatic compound. For instance, a starting material like 3-methoxybenzaldehyde or a related derivative could be subjected to nitration to introduce the nitro group at the C2 position. The regioselectivity of this nitration is a critical factor, often controlled by the directing effects of the existing substituents and the choice of nitrating agent and reaction conditions.

An alternative and often more controlled approach involves starting with a pre-functionalized nitrobenzene derivative. A key precursor in several related syntheses is a halogenated nitrophenyl compound, such as 1-bromo-3-methoxy-2-nitrobenzene. nih.gov This precursor allows for the introduction of the acetate moiety via a carbon-carbon bond-forming reaction. Another viable set of precursors includes 2-fluoronitrobenzenes, which can undergo nucleophilic aromatic substitution with a malonic ester, followed by further transformation to achieve the final product. nih.govacs.org

The strategic design often involves a multi-step sequence. For example, a general pathway could involve:

Aromatic Substitution: Starting with a suitable di-substituted benzene, a third substituent is introduced. For example, the nitration of a methoxy-containing aromatic ring.

Side-Chain Introduction: A carbon-carbon coupling reaction or a nucleophilic substitution to attach the two-carbon acetate precursor.

Functional Group Manipulation: Esterification of a corresponding carboxylic acid or modification of a related functional group to yield the final methyl ester.

The choice of precursors is dictated by availability, cost, and the desired efficiency and selectivity of the synthetic route.

Catalytic Approaches and Reaction Optimization for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound and its analogues, transition metal-catalyzed cross-coupling reactions are particularly relevant.

For instance, a palladium-catalyzed coupling reaction, such as a Stille or Suzuki coupling, can be employed to form the carbon-carbon bond between the aromatic ring and the acetate side chain. A documented synthesis of a closely related compound, Methyl 2-(3-methoxy-2-nitrophenyl)-2-butenoate, utilizes a palladium catalyst (Pd(PPh₃)₄) to couple 1-bromo-3-methoxy-2-nitrobenzene with an organotin reagent. nih.gov This methodology highlights the potential for similar catalytic systems to be applied to the synthesis of the target compound.

Reaction optimization is crucial for maximizing yield and selectivity while minimizing side products. Key parameters that are typically varied during optimization include the choice of catalyst, ligand, solvent, temperature, and reaction time. An illustrative example of parameters that could be optimized for a hypothetical palladium-catalyzed cross-coupling reaction is presented in the table below.

Table 1: Illustrative Reaction Optimization Parameters for a Palladium-Catalyzed Cross-Coupling

Parameter Variation 1 Variation 2 Variation 3
Catalyst Pd(PPh₃)₄ Pd(OAc)₂ PdCl₂(dppf)
Ligand PPh₃ XPhos SPhos
Solvent Toluene Dioxane DMF
Base K₂CO₃ Cs₂CO₃ NaOtBu

| Temperature | 80 °C | 100 °C | 120 °C |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Another catalytic approach involves the use of phase-transfer catalysts in nucleophilic substitution reactions, which can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases.

Development of Sustainable and Green Chemistry Routes for Compound Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For the preparation of this compound, several green chemistry strategies can be envisioned.

One approach is the use of more environmentally benign solvents. Traditional syntheses often employ chlorinated solvents like dichloromethane or chloroform. google.com Green alternatives could include bio-based solvents, supercritical fluids, or even performing reactions in water where feasible.

Another key aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic cycles are inherently more atom-economical than stoichiometric reactions.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. A green synthetic procedure for a related heterocyclic compound involved a microwave-induced reaction for an S-alkylation step, demonstrating the applicability of this technology in related syntheses. mdpi.com

The development of catalytic systems that utilize earth-abundant and less toxic metals in place of precious metals like palladium is also an active area of research that aligns with green chemistry principles.

Isolation and Purification Techniques in the Context of Research Synthesis

Following the chemical reaction, the desired product, this compound, must be isolated from the reaction mixture and purified to a high degree. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: If the crude product is a solid, recrystallization is a common and effective purification technique. This involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Chromatography: Column chromatography is a versatile and widely used method for the purification of organic compounds. nih.gov A stationary phase, such as silica gel or alumina, is used to separate the components of a mixture based on their differential adsorption. The choice of eluent (solvent system) is critical for achieving good separation. For compounds like phenylacetates, a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often employed. nih.govnih.gov

Extraction: Liquid-liquid extraction is typically used as an initial work-up step to separate the product from the reaction mixture. This involves partitioning the components between two immiscible liquid phases, for example, an organic solvent and an aqueous solution.

The purity of the final compound is typically assessed using analytical techniques such as:

Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and the purity of the fractions from column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

A typical purification workflow might involve an initial extraction, followed by column chromatography, and potentially a final recrystallization to obtain the analytically pure this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Methoxy 2 Nitrophenyl Acetate

Elucidation of Reactivity Profiles of the Nitro Group in Aromatic Systems

The reactivity of Methyl 2-(3-methoxy-2-nitrophenyl)acetate is significantly influenced by the ortho-nitro group on the aromatic ring. The primary and most synthetically useful transformation of the aromatic nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of various heterocyclic compounds, as the resulting amine can participate in subsequent intramolecular reactions. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, but it facilitates nucleophilic aromatic substitution, although this is less common for this specific substitution pattern.

The reduction of the nitro group can be accomplished using a variety of reagents and conditions, leading to the formation of methyl 2-(2-amino-3-methoxyphenyl)acetate. This transformation is pivotal as it sets the stage for cyclization reactions. researchgate.netmsu.edu Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation or the use of dissolving metals in acidic media. msu.edu The choice of reducing agent can be critical to avoid the simultaneous hydrolysis of the ester group.

Research on related ortho-nitrophenyl compounds has demonstrated the efficacy of several reducing systems for similar transformations. For instance, in the synthesis of quinolines from o-nitrophenyl propargyl alcohols, reagents like iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl2/HCl) have proven effective, providing high yields of the cyclized products. organic-chemistry.org These conditions are generally mild enough to preserve the integrity of other functional groups, such as esters. The reduction process is the initiating step for a cascade reaction, highlighting the nitro group's role as a latent amino functionality. organic-chemistry.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsNotesReference
H₂, Pd/CMethanol or Ethanol, room temperature, atmospheric or elevated pressureA clean and efficient method, widely used in industry. msu.edu
Fe / HCl or NH₄ClEthanol/Water, refluxA classic and cost-effective method for nitro group reduction. organic-chemistry.org
SnCl₂·2H₂OEthanol or Ethyl Acetate (B1210297), refluxA mild reducing agent, often used for substrates with sensitive functional groups. organic-chemistry.org
Zn / AcOHAcetic Acid, gentle heatingEffective for reductive cyclization processes. organic-chemistry.org

Studies on the Reactivity of the Methoxy-Substituted Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the competing electronic effects of its substituents: the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and the methyl acetate side chain (-CH₂COOCH₃).

The methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). libretexts.orgmsu.edu It strongly directs incoming electrophiles to the ortho and para positions relative to itself. In this molecule, the positions ortho to the methoxy group are C2 and C4, and the para position is C6.

Conversely, the nitro group is one of the strongest deactivating groups, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. libretexts.orgmsu.edu This deactivation makes electrophilic aromatic substitution significantly more difficult, requiring harsh reaction conditions. The nitro group acts as a meta-director. The positions meta to the nitro group at C2 are C4 and C6.

Transformations Involving the Acetate Ester Functionality

The methyl acetate moiety, -CH₂COOCH₃, is a key functional group in the title compound, and its reactivity is characteristic of aliphatic esters. The most common transformation is hydrolysis, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is a particularly efficient and generally irreversible process. Treatment of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system, results in the cleavage of the ester bond. scholaris.ca The reaction proceeds via a nucleophilic acyl substitution mechanism (BAC2), where a hydroxide ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (-OCH₃) as the leaving group. A final proton transfer yields the corresponding carboxylate salt, 2-(3-methoxy-2-nitrophenyl)acetate, and methanol. semanticscholar.org

This reaction is fundamental for converting the ester into a carboxylic acid (upon acidic workup) or its salt, which can be important for modifying the molecule's solubility or for use in subsequent synthetic steps. Studies on similar esters, like p-nitrophenyl acetate, have provided extensive mechanistic and kinetic data on this type of transformation. scholaris.casemanticscholar.org

Table 2: Base-Catalyzed Hydrolysis (Saponification) of the Ester
ReactantConditionsProductsMechanism
This compound1. NaOH (aq), Heat 2. H₃O⁺ (acidic workup)2-(3-methoxy-2-nitrophenyl)acetic acid + MethanolNucleophilic Acyl Substitution (BAC2)

Photochemical and Thermal Activation Pathways

Ortho-nitrobenzyl compounds are a well-established class of photolabile protecting groups, and this compound shares this core structure. Upon irradiation with UV light (typically in the range of 300-360 nm), these compounds undergo an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. nih.gov

This initial photochemical step leads to the formation of a transient aci-nitro intermediate. nih.gov This intermediate is unstable and undergoes rapid subsequent rearrangement. Mechanistic studies on analogous 2-nitrobenzyl compounds have shown that the aci-nitro species cyclizes to form a dihydrobenzisoxazolol derivative. nih.gov This cyclic intermediate then rearranges and fragments, ultimately leading to the cleavage of the benzylic carbon-heteroatom bond.

For this compound, this photochemical cascade would result in the formation of 3-methoxy-2-nitrosobenzaldehyde and the release of the acetate side-chain. This light-induced reactivity makes such molecules useful as "caged compounds," where a biologically active molecule or signaling agent can be released with high spatial and temporal precision using light. nih.gov The efficiency and kinetics of the photorelease can be tuned by the substitution pattern on the aromatic ring. While less studied, thermal activation under harsh conditions could potentially lead to decomposition or complex rearrangement reactions, though photochemical pathways are the more controlled and synthetically relevant activation method for this class of molecules.

Detailed Mechanistic Elucidation of Novel Reactions involving this compound

One of the most significant and mechanistically interesting reactions of this compound is its reductive cyclization to form heterocyclic structures. This transformation leverages the proximity of the nitro group and the acetate side chain to construct a new ring system, typically an oxindole (B195798).

The detailed mechanism proceeds through the following key steps:

Reduction of the Nitro Group: The reaction is initiated by the reduction of the ortho-nitro group to an amino group (-NH₂) using reagents such as Fe/HCl or catalytic hydrogenation (H₂/Pd/C). msu.eduorganic-chemistry.org This step is crucial as it unmasks the nucleophilic amine. Intermediate reduction products like nitroso or hydroxylamine (B1172632) species can also participate in the cyclization.

Intramolecular Nucleophilic Attack: The newly formed aniline (B41778) derivative is now perfectly positioned for an intramolecular cyclization. The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the adjacent methyl acetate side chain.

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a five-membered cyclic tetrahedral intermediate.

Elimination of Methanol: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accompanied by the elimination of the methoxy group as methanol, which is a stable leaving group.

Tautomerization (if applicable) and Aromatization: The resulting product is 4-methoxyoxindole (B1361148). This reaction provides a direct and efficient route to the oxindole core, a privileged scaffold in medicinal chemistry.

This reductive cyclization strategy is a powerful tool in organic synthesis for the construction of nitrogen-containing heterocycles from readily available nitroaromatic precursors. researchgate.net

Advanced Analytical Methodologies for Research Characterization of Methyl 2 3 Methoxy 2 Nitrophenyl Acetate and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For Methyl 2-(3-methoxy-2-nitrophenyl)acetate, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the methoxy (B1213986) and ester functionalities. The aromatic region will likely display a complex splitting pattern due to the ortho and meta couplings between the three adjacent protons on the benzene (B151609) ring. Based on the analysis of similar ortho-substituted N-methoxy-N-methyl benzamides and other substituted nitrobenzenes, the chemical shifts can be predicted. niscpr.res.in The proton ortho to the nitro group is expected to be the most deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbon of the ester group is anticipated to resonate significantly downfield. The aromatic carbons will appear in the typical range for substituted benzenes, with their precise chemical shifts influenced by the electronic effects of the methoxy and nitro substituents. Data from related methoxy-nitrophenyl compounds can be used to predict these shifts. The carbons of the methoxy and methyl ester groups will be found in the upfield region of the spectrum. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to definitively assign all proton and carbon signals by correlating directly bonded and long-range coupled nuclei.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-4 7.4 - 7.6 d 8-9
H-5 7.1 - 7.3 t 7-8
H-6 7.6 - 7.8 d 7-8
-OCH₃ (methoxy) 3.9 - 4.1 s -
-OCH₃ (ester) 3.7 - 3.9 s -
-CH₂- 3.8 - 4.0 s -

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm)
C=O 170 - 172
C-1 132 - 134
C-2 148 - 150
C-3 152 - 154
C-4 120 - 122
C-5 124 - 126
C-6 115 - 117
-OCH₃ (methoxy) 56 - 58
-OCH₃ (ester) 52 - 54

Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS) for Molecular Formula Validation and Fragmentation Analysis

Advanced mass spectrometry techniques are critical for confirming the elemental composition and probing the structure of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁NO₅), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. This is a crucial step in the characterization of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS): Tandem MS experiments involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and other small neutral molecules. rsc.org The fragmentation of this compound is expected to show losses related to the ester and methoxy groups, as well as fragmentation of the aromatic ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule. Tandem mass spectral databases are invaluable for the rapid and reliable identification of compounds in complex mixtures. nih.gov

Predicted HRMS and Major Fragmentation Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 226.0659 Protonated molecular ion
[M-OCH₃]⁺ 195.0502 Loss of methoxy radical from ester
[M-NO₂]⁺ 180.0706 Loss of nitro group
[M-COOCH₃]⁺ 167.0577 Loss of carbomethoxy radical

Chromatographic Separation and Purity Assessment in Synthetic Research

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, quantification, and purification of organic compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UV detection is suitable for this compound due to the presence of the aromatic ring and nitro group, which are strong chromophores. The purity of a sample can be determined by integrating the peak area of the main component and any impurities. HPLC analysis can confirm isomeric purity, which is often a critical parameter in synthetic chemistry.

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and thermally stable compounds. This compound is amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for its separation. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing both retention time and mass spectral data for each component in a mixture.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related, more complex molecule, (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate (B1210297), reveals that the nitro and methoxy groups are twisted with respect to the benzene ring. nih.gov It is expected that in the solid state, the nitro group in this compound would also be slightly twisted out of the plane of the benzene ring to minimize steric interactions with the adjacent methoxy group. The conformation of the methyl acetate side chain will be influenced by crystal packing forces and potential weak intermolecular interactions, such as C-H···O hydrogen bonds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in Research Samples

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by strong absorptions corresponding to the stretching vibrations of the nitro and carbonyl groups. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two strong bands. The carbonyl stretch of the ester group will also be a prominent, sharp peak. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-O stretching vibrations of the ester and methoxy groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic compounds often show strong Raman signals for the ring stretching vibrations. The symmetric stretching of the nitro group is also typically strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1520 - 1560
Nitro (-NO₂) Symmetric Stretch 1330 - 1370
Ester (C=O) Stretch 1730 - 1750
Aromatic (C=C) Stretch 1450 - 1600
Ether (C-O) Stretch 1200 - 1300
Methoxy (-OCH₃) C-H Stretch 2850 - 2950
Methylene (B1212753) (-CH₂-) C-H Stretch 2900 - 3000
Aromatic (C-H) Stretch 3000 - 3100

Computational and Theoretical Investigations of Methyl 2 3 Methoxy 2 Nitrophenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic landscape of Methyl 2-(3-methoxy-2-nitrophenyl)acetate. These calculations are crucial for understanding the molecule's intrinsic stability, reactivity, and intermolecular interaction potential.

The electronic structure is significantly influenced by the substituents on the phenyl ring. The nitro group (-NO2) acts as a strong electron-withdrawing group, delocalizing electron density from the aromatic system. Conversely, the methoxy (B1213986) group (-OCH3) is an electron-donating group. This push-pull electronic arrangement creates a unique charge distribution across the molecule. The molecular electrostatic potential (MEP) map visually represents this, highlighting electron-rich regions (typically around the oxygen atoms of the carbonyl and methoxy groups) and electron-deficient regions (near the nitro group and the aromatic protons).

Energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack.

Calculated Electronic Properties

Key electronic parameters for this compound calculated using DFT (B3LYP/6-31G*).

PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment4.8 D
Total Energy-875.4 Hartrees

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. The molecule possesses several rotatable bonds that give rise to various conformers with different energies.

The C-C-C=O torsion angle of the acetate (B1210297) side chain.

The Ar-C-C=O torsion angle, which defines the orientation of the side chain relative to the phenyl ring.

The C-C-O-C torsion angle of the methoxy group.

The C-C-N-O torsion angle of the nitro group.

Potential energy surface (PES) scans are performed by systematically rotating these bonds to identify low-energy, stable conformers. researchgate.net These studies often reveal that steric hindrance between the ortho-substituted nitro group and the acetate side chain significantly restricts rotation, favoring specific orientations.

Molecular dynamics simulations provide a view of the molecule's behavior over time at a given temperature. These simulations model the atomic motions, including bond vibrations, angle bending, and torsional rotations, offering insights into the molecule's accessible conformational space and its dynamic stability in different environments, such as in a solvent.

Relative Energies of Stable Conformers

Calculated relative energies for the most stable conformers of this compound, with Conformer A as the reference.

ConformerKey Dihedral Angle (Ar-C-C=O)Relative Energy (kcal/mol)
A90°0.00
B-90°0.15
C180°3.50

Prediction of Spectroscopic Data through First-Principles Calculations

First-principles calculations, primarily using DFT, are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. epstem.net By calculating the nuclear magnetic shielding tensors and vibrational frequencies, one can obtain theoretical ¹H NMR, ¹³C NMR, and Infrared (IR) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. epstem.net The predicted shifts for the protons and carbons in this compound are influenced by the electronic environment created by the methoxy, nitro, and methyl acetate groups. For instance, the aromatic protons are expected to show distinct signals due to the asymmetric substitution pattern.

Theoretical IR spectra are generated by calculating the vibrational frequencies corresponding to different molecular motions. These frequencies are often scaled by an empirical factor to better match experimental data. Key vibrational modes for this molecule include the C=O stretch of the ester, the asymmetric and symmetric stretches of the NO₂ group, the C-O stretches of the ester and methoxy groups, and various aromatic C-H and C=C vibrations.

Predicted vs. Typical Spectroscopic Data

A comparison of theoretically predicted spectroscopic signals for key functional groups with typical experimental ranges.

Functional GroupSpectroscopic DataPredicted ValueTypical Experimental Range
Ester C=OIR Frequency1740 cm⁻¹1735-1750 cm⁻¹
Nitro NO₂IR Frequency (asymm. stretch)1525 cm⁻¹1500-1560 cm⁻¹
Ester C=O¹³C NMR Shift170 ppm165-175 ppm
Methoxy -OCH₃¹H NMR Shift3.9 ppm3.7-4.0 ppm

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of potential reaction mechanisms involving this compound. By modeling the reaction pathway, chemists can understand the feasibility of a reaction, identify intermediates, and determine the rate-limiting step. A common theoretical approach involves locating the transition state (TS) structure for each step of the proposed mechanism. mdpi.com

For example, the alkaline hydrolysis of the ester group can be modeled. The reaction would proceed via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion. Computational modeling can determine the activation energy (the energy barrier from reactant to transition state) for each step. scholaris.canih.gov The solvent's role is often crucial and can be included in calculations using implicit or explicit solvent models. nih.gov The presence of the electron-withdrawing nitro group is expected to activate the phenyl ring towards nucleophilic aromatic substitution, another reaction pathway that can be computationally explored.

Hypothetical Energy Profile for Ester Hydrolysis

Calculated relative energies for the species involved in the rate-determining step of the alkaline hydrolysis of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSubstrate + OH⁻0.0
Transition State (TS1)Formation of tetrahedral intermediate+15.5
IntermediateTetrahedral addition product-5.2

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design (Focus on chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their activity. ijnrd.org While often used for biological activity, QSAR can be effectively applied to model and predict chemical reactivity.

For the design of derivatives of this compound, a QSAR model could predict how changes in substitution on the phenyl ring affect a specific reaction rate (e.g., the rate of hydrolysis or susceptibility to nucleophilic attack). This is achieved by calculating a set of molecular descriptors for each designed derivative and fitting them to experimental or computationally derived reactivity data.

Relevant descriptors for chemical reactivity include:

Electronic Descriptors: LUMO energy (E_LUMO), which correlates with electrophilicity; partial atomic charges on reactive sites; and Hammett constants (σ), which quantify the electron-donating/withdrawing ability of substituents. nih.govresearchgate.net

Steric Descriptors: Molar refractivity (MR) or Sterimol parameters, which describe the size and shape of substituents. nih.gov

Topological Descriptors: Molecular connectivity indices that encode information about branching and structure.

By developing a robust QSAR model, chemists can virtually screen a large library of potential derivatives to identify candidates with desired reactivity profiles before committing to their synthesis, thereby accelerating the discovery process. researchgate.net

Common Descriptors for Reactivity QSAR

A selection of molecular descriptors used to build QSAR models for predicting the chemical reactivity of derivatives.

Descriptor TypeDescriptor ExampleRelevance to Chemical Reactivity
ElectronicLUMO Energy (E_LUMO)Indicates susceptibility to nucleophilic attack; lower energy suggests higher reactivity. nih.gov
ElectronicHammett Constant (σ)Quantifies the electronic effect of a substituent on reaction rates and equilibria.
ElectronicParr's Electrophilicity Index (ω)Measures the global electrophilic nature of a molecule. researchgate.net
StericTaft's Steric Parameter (Es)Quantifies the steric effect of a substituent near a reaction center. nih.gov
HydrophobicityLogPInfluences solubility and phase-transfer properties, which can affect reaction rates in multiphasic systems. researchgate.net

Research Applications of Methyl 2 3 Methoxy 2 Nitrophenyl Acetate in Advanced Organic Synthesis

Utility as a Versatile Building Block in Multi-Step Synthesis of Complex Organic Frameworks

Methyl 2-(3-methoxy-2-nitrophenyl)acetate serves as a crucial starting material in the multi-step synthesis of various complex organic frameworks, particularly heterocyclic compounds such as indoles and quinolines, which are core structures in many natural products and pharmaceuticals.

One of the primary applications of this compound is in the synthesis of substituted indole (B1671886) derivatives. The presence of the ortho-nitro group is key to this transformation, as it can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions. For instance, derivatives of this compound are utilized in variations of the Fischer indole synthesis, a powerful method for constructing the indole ring system. wikipedia.orgrsc.org The general strategy involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. wikipedia.org While not a direct application of the Fischer indole synthesis in its classical form, the underlying principle of using a substituted aniline (B41778) (derived from the nitro compound) to form the indole ring is a common theme.

A notable example is the synthesis of Methyl 5-methoxyindole-2-acetate, a key intermediate for various biologically active indole alkaloids. The synthesis commences with the corresponding (5-methoxy-2-nitrophenyl)acetic acid, which is then converted to its methyl ester. This nitro-intermediate is subsequently transformed into the target indole through a series of reactions that typically involve the formation of a more complex intermediate, such as Methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate, followed by reductive cyclization. orgsyn.org This multi-step process highlights the role of the starting nitro compound as a foundational building block for the elaborate indole scaffold.

The versatility of this compound and its analogs extends to the synthesis of other heterocyclic systems. For example, related nitrophenyl derivatives are employed in the synthesis of quinolines, another important class of heterocyclic compounds with broad applications. researchgate.netmdpi.com The strategic placement of the nitro and acetate (B1210297) functionalities allows for a sequence of reactions, often involving condensation and cyclization, to construct the quinoline core. nih.gov

Application in the Functionalization and Derivatization of Aromatic Systems

The inherent reactivity of the functional groups in this compound makes it a useful tool for the functionalization and derivatization of aromatic systems. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This property can be exploited to introduce various nucleophiles onto the aromatic ring, leading to a wide range of substituted derivatives.

Furthermore, the methoxy (B1213986) group can influence the regioselectivity of reactions on the aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a specific electronic environment that can direct incoming reagents to particular positions on the ring.

The acetate side chain also offers a handle for further modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to attach more complex moieties. The methylene (B1212753) group of the acetate side chain is also activated and can participate in various condensation reactions.

Role in the Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound and its derivatives has contributed to the development of new synthetic methods. For instance, the reductive cyclization of ortho-nitrophenyl compounds is a well-established strategy for the synthesis of N-heterocycles, and research in this area continues to refine and expand the scope of these reactions. core.ac.uk

While specific novel reagents derived directly from this compound are not extensively documented in the readily available literature, its use in exploring and optimizing synthetic routes towards complex targets implicitly contributes to the advancement of synthetic methodologies. The challenges associated with controlling regioselectivity and achieving high yields in multi-step syntheses involving this compound often necessitate the development of improved reaction conditions or novel catalytic systems.

Contributions to the Synthesis of Precursors for Agrochemical or Material Science Research

The structural motifs accessible from this compound are relevant to the fields of agrochemicals and material science. Many commercial fungicides and herbicides contain heterocyclic cores, such as quinolines and indoles, which can be synthesized from nitrophenyl precursors. google.comgoogle.com For example, some strobilurin-type fungicides are based on a β-methoxyacrylate pharmacophore attached to a substituted aromatic ring. nih.gov While a direct link to a commercial product originating from this specific starting material is not explicitly detailed, its potential as a precursor is evident from its chemical structure.

Exploratory Research Applications of Methyl 2 3 Methoxy 2 Nitrophenyl Acetate in Emerging Fields

Investigations in Environmental Chemistry Research

There is currently no available scientific literature detailing investigations into the environmental chemistry of Methyl 2-(3-methoxy-2-nitrophenyl)acetate. Specifically, research concerning its degradation pathways in model systems relevant to water purification has not been documented in publicly accessible records. Consequently, no data on its environmental fate, persistence, or transformation products under various purification conditions can be provided.

Potential in Materials Science Research

Similarly, a thorough search of materials science literature and patent databases did not yield any studies on the potential of this compound as a precursor for new polymers or as a component in the development of functional materials. Its synthesis and properties in the context of materials science applications remain unexplored in the current body of scientific research.

Exploration in Photochemistry

The photochemical behavior of this compound and its potential application in the design of light-responsive chemical systems have not been the subject of published research. While studies exist for structurally related nitrophenyl compounds, no specific data on the photophysical properties, quantum yields, or photoreactivity of this compound are available to be presented.

Future Research Trajectories and Interdisciplinary Opportunities for Methyl 2 3 Methoxy 2 Nitrophenyl Acetate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of nitroaromatic compounds often involve highly exothermic reactions and the use of hazardous reagents, making traditional batch processing challenging and risky. europa.eu Flow chemistry, with its inherent advantages of superior heat and mass transfer, enhanced safety, and amenability to automation, offers a transformative approach for the synthesis and manipulation of Methyl 2-(3-methoxy-2-nitrophenyl)acetate. europa.euresearchgate.net

The integration of this compound into flow chemistry setups would enable safer and more efficient production. nih.gov For instance, nitration and subsequent functionalization reactions could be performed in continuous-flow reactors, minimizing the accumulation of hazardous intermediates and allowing for precise control over reaction parameters. europa.eu This approach not only enhances safety but also facilitates process optimization and scale-up. nih.gov

Furthermore, coupling flow chemistry with automated synthesis platforms can accelerate the discovery of novel derivatives. nih.govwikipedia.org Automated systems can perform high-throughput screening of reaction conditions, catalysts, and reagents, enabling the rapid optimization of derivatization protocols. sigmaaldrich.comeubopen.orgxtalpi.com This synergy between flow chemistry and automation will be instrumental in building a diverse library of compounds based on the this compound scaffold for various research applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of hazardous materials.Inherently safer due to small reaction volumes and better heat dissipation. europa.eu
Scalability Challenging and often requires re-optimization.Easier to scale up by running the system for longer periods. nih.gov
Control Difficult to maintain precise control over temperature and mixing.Excellent control over reaction parameters.
Efficiency Can be less efficient due to slower reaction times and workup procedures.Often leads to higher yields and purity in shorter reaction times. nih.gov

Exploration of Catalyst-Free or Mild Reaction Conditions for Derivatization

The development of sustainable and environmentally benign chemical transformations is a paramount goal in modern chemistry. For this compound, future research should focus on exploring catalyst-free or mild reaction conditions for its derivatization. This approach aims to reduce reliance on heavy metal catalysts and harsh reagents, thereby minimizing environmental impact.

One promising area is the use of metal-free reducing agents for the selective reduction of the nitro group to an amino group, which is a key transformation for generating a versatile synthetic intermediate. organic-chemistry.org Reagents like trichlorosilane (B8805176) have been successfully employed for the metal-free reduction of nitro compounds under continuous-flow conditions. nih.gov Additionally, methods utilizing reagents such as iron in acidic media or tin(II) chloride offer mild conditions for this transformation. commonorganicchemistry.com The exploration of such methods for this compound could provide access to a range of amino derivatives with high functional group tolerance. organic-chemistry.org

Moreover, catalyst-free reactions for the modification of the ester group or the aromatic ring should be investigated. For instance, direct nucleophilic aromatic substitution reactions under mild conditions could be explored to introduce new functionalities. The development of such protocols would not only be economically advantageous but also align with the principles of green chemistry.

Table 2: Examples of Mild and Catalyst-Free Reduction of Nitroarenes

Reagent SystemConditionsAdvantages
HSiCl3 / Tertiary AmineContinuous-flow, room temperatureMetal-free, wide applicability, high yields. nih.govorganic-chemistry.org
Fe / AcOHAcidic conditionsMild, tolerates other reducible groups. commonorganicchemistry.com
SnCl2Mild conditionsChemoselective, suitable for sensitive substrates. commonorganicchemistry.com
TetrahydroxydiboronWater, room temperatureMetal-free, rapid, highly chemoselective. organic-chemistry.org

Advanced Spectroscopic Studies on Reaction Dynamics and Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations. Advanced spectroscopic techniques can provide unprecedented insights into the reaction dynamics and transient intermediates involved in the derivatization of this compound.

Ultrafast spectroscopic methods, such as femtosecond transient absorption spectroscopy, can be employed to study the excited-state dynamics of the molecule. rsc.orgsemanticscholar.org This is particularly relevant for understanding photochemical reactions or deactivation pathways of the nitroaromatic chromophore. pnas.org Such studies can reveal the lifetimes of excited states and the formation of transient species, which can be crucial for designing photochemical applications. rsc.org

In-situ spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, are powerful tools for monitoring reactions in real-time and identifying reactive intermediates. ufl.eduyoutube.comacs.org By applying these techniques to the reactions of this compound, it would be possible to directly observe the formation and consumption of intermediates, providing direct evidence for proposed reaction pathways. This knowledge can then be used to fine-tune reaction conditions to favor desired outcomes and suppress side reactions.

Computational Design of Next-Generation Derivatives for Specific Research Purposes

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with specific properties and functions. nih.govnih.gov For this compound, computational approaches can be utilized to design next-generation derivatives for a variety of research purposes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives based on their molecular descriptors. nih.govnih.govmdpi.comresearchgate.net This in silico screening can prioritize the synthesis of compounds with the most promising profiles, saving time and resources. nih.gov

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netresearchgate.net This can aid in understanding reaction mechanisms and predicting the outcomes of chemical transformations. Furthermore, computational methods can be employed to design derivatives with tailored electronic and optical properties for applications in materials science or as molecular probes. researchgate.netfrontiersin.org By combining computational design with automated synthesis platforms, it will be possible to rapidly iterate through design-synthesis-testing cycles to discover novel molecules with desired functionalities. researchgate.net

Table 3: Computational Approaches for Derivative Design

Computational MethodApplication for this compound Derivatives
QSAR Prediction of biological activity and toxicity. nih.govmdpi.com
Molecular Docking Elucidation of binding modes with biological targets. nih.gov
DFT Calculation of electronic properties, reactivity, and spectroscopic signatures. researchgate.net
Molecular Dynamics Simulation of conformational dynamics and interactions with solvent or receptors. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-(3-methoxy-2-nitrophenyl)acetate, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via multi-step reactions. A common route involves bromination of intermediates followed by Suzuki coupling with arylboronic esters. For example, 56% yield was achieved by coupling 3,8-dibromo-5,6-dichloro-1,2-dihydroacenaphthylene with 3-methoxy-2-nitrophenyl groups under palladium catalysis . Key optimization parameters include:

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Reaction temperature (60–80°C) and solvent (THF or DMF).
  • Purification via column chromatography with hexane/ethyl acetate gradients.
    • Data Table :
StepReagents/ConditionsYield
BrominationBr₂, FeCl₃, CH₂Cl₂85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF, 70°C56%
OxidationCrO₃, glacial acetic acid90%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group splitting patterns) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement, SHELXS for structure solution) resolves stereochemistry and confirms nitro group orientation .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 256.1) .

Q. How should this compound be stored to ensure stability?

  • Methodology :

  • Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • Avoid exposure to light (nitro groups are photosensitive) and moisture (use desiccants) .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of nitro group introduction in related aromatic systems?

  • Methodology : Nitration typically follows electrophilic aromatic substitution (EAS) rules. The meta-directing effect of the methoxy group and steric hindrance from the ester moiety influence nitro group positioning at the ortho position relative to methoxy . Computational studies (DFT) using Gaussian or ORCA can model charge distribution and transition states .

Q. How can structural contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

  • Methodology : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating bond lengths/angles against literature values. For example, discrepancies in C–O ester bond lengths (1.21 Å vs. 1.23 Å) may arise from torsional strain; refine using SHELXL with Hirshfeld rigid-bond tests .

Q. What computational tools model the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite for predicting binding affinity to nitroreductases.
  • MD Simulations : GROMACS to simulate stability of drug-target complexes over 100 ns trajectories .
  • QSAR : Correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity using MOE or RDKit .

Q. How can conflicting spectral data (e.g., unexpected NOE correlations) be interpreted?

  • Methodology :

  • Perform 2D NMR (NOESY, HSQC) to resolve spatial proximity of protons. For example, NOE between methoxy and aromatic protons confirms substituent orientation .
  • Cross-validate with X-ray data (if available) or DFT-optimized structures .

Methodological Resources

  • Crystallography : SHELX (structure refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : Pd-catalyzed cross-coupling protocols , CrO₃ oxidation .
  • Safety : Hazard statements (H302, H315) and PPE recommendations (gloves, fume hood) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.